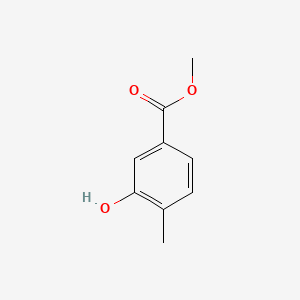

2,2-二甲基-1-(3-甲基吡啶-2-基)丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

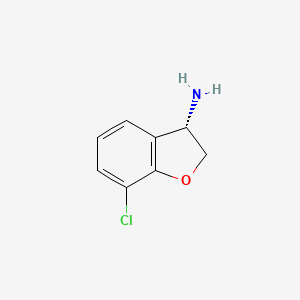

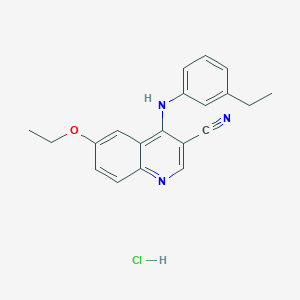

The compound 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine is a chemical structure that is part of a broader class of compounds known for their potential applications in pharmaceutical, medicinal, agricultural, and drug sciences. These compounds often contain heteroacyclic and heterocyclic elements, which are known to influence drug absorption, transmission, and effects, thereby establishing their significance in various chemical and pharmaceutical contexts .

Synthesis Analysis

A novel synthesis approach for compounds related to 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine has been reported, where the interaction of 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine with various thioureas in an isopropanol medium leads to the formation of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine. The structural identification of these newly synthesized compounds is confirmed through chemical characterization and spectral data .

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been extensively studied through X-ray diffraction analysis. For instance, the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been reported, revealing details about the conformation of the amine fragments and the crystal packing dominated by hydrogen-bonded chains or rings, depending on the specific compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride being used as a starting material for various alkylation and ring closure reactions. These reactions have led to the generation of a diverse library of compounds, including dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products. Ring closure reactions have yielded a range of heterocyclic compounds, demonstrating the versatility and reactivity of the dimethylamino moiety in these types of chemical structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine are not detailed in the provided papers, the studies of related compounds suggest that these properties are influenced by the molecular conformation and the presence of specific functional groups. For example, the resistance to methylation observed in 3,3'-N,N'-bis(amino)-2,2'-bipyridine due to intramolecular hydrogen bonding indicates that similar structural features in 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine could also affect its reactivity and interactions .

科学研究应用

结构表征和化学合成

2,2-二甲基-1-(3-甲基吡啶-2-基)丙胺及其衍生物因其结构特征和化学合成中的潜力而受到研究。例如,研究探索了多晶型物的结构表征和衍生的 2-氨基噻唑,提供了分子间氢键模式和晶体结构的见解。这些发现证明了该化合物在分子相互作用和晶体工程研究中的效用 (Böck et al., 2020)。

配位化学和金属配合物的形成

该化合物已应用于配位化学,其中它作为配体通过还原烷基化和氧化加成形成铬甲基配合物。这突出了它在合成有机金属配合物中的作用,这些配合物在催化和材料科学中具有潜在应用 (Noor et al., 2015)。

氢键和溶剂化研究

水合和溶剂化研究已利用 2,2-二甲基-1-(3-甲基吡啶-2-基)丙胺来研究溶质诱导的水结构变化的影响。这些研究提供了有关水和有机分子之间相互作用的宝贵信息,对理解溶剂化现象和设计更好的溶剂具有重要意义 (Kiełek & Marczak, 2010)。

抗菌活性

对新型生物活性分子的研究导致了 2,2-二甲基-1-(3-甲基吡啶-2-基)丙胺衍生物的合成,这些衍生物已筛选出抗菌特性。这突出了该化合物作为开发新型抗菌剂的前体的潜力,为药学领域做出了贡献 (Desai et al., 2012)。

催化应用

该化合物已在催化中得到应用,特别是在由叔胺和 α-重氮酮合成氮叶立德中。这些研究对合成化学有影响,为生成有价值的中间体和产物提供了有效的途径 (Zotto et al., 2000)。

安全和危害

The safety information for “2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

属性

IUPAC Name |

2,2-dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-8-6-5-7-13-9(8)10(12)11(2,3)4/h5-7,10H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCWWTRKRRLKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)

![2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2552743.png)

![3-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2552745.png)